5-Tert-butyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride
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Overview
Description
5-Tert-butyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C14H21NO4·HCl. It is a derivative of furan, a heterocyclic organic compound, and contains a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. This compound is used primarily in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-Tert-butyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of tert-butyl furan-2-carboxylate with morpholine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-Tert-butyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the furan ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the furan ring, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles such as amines or thiols replace the existing substituents. These reactions are typically carried out under mild conditions to prevent degradation of the compound.
Scientific Research Applications
5-Tert-butyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.
Biology: This compound is used in the study of enzyme inhibition and receptor binding. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its interactions with biological targets are studied to understand its potential as a pharmaceutical agent.
Industry: In industrial applications, it is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated by the morpholine ring, which can form hydrogen bonds and other interactions with the target molecules. The furan ring also plays a role in the compound’s reactivity, allowing it to participate in various chemical reactions within biological systems.
Comparison with Similar Compounds
Similar compounds to 5-Tert-butyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride include other furan derivatives and morpholine-containing compounds. Some examples are:
5-Morpholin-4-ylmethyl-furan-2-carboxylic acid: This compound lacks the tert-butyl group, which may affect its reactivity and binding properties.
4-Morpholin-4-ylmethyl-furan-2-carboxylic acid: Similar in structure but without the tert-butyl group, leading to different chemical and biological properties.
Furan-2-carboxylic acid derivatives: These compounds share the furan ring but have different substituents, resulting in varied reactivity and applications.
The uniqueness of this compound lies in its combination of the furan ring, morpholine ring, and tert-butyl group, which together confer specific chemical and biological properties that are valuable in research and industrial applications.
Properties
IUPAC Name |
5-tert-butyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-14(2,3)12-10(8-11(19-12)13(16)17)9-15-4-6-18-7-5-15;/h8H,4-7,9H2,1-3H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPJVPMXZNYWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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